1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
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Description
Molecular Structure Analysis
The molecular structure of 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea consists of a urea core with an imidazole ring attached via an ethyl linker. The cyclopropyl group and dimethoxyphenyl substituents contribute to its overall structure .
Physical and Chemical Properties Analysis
- Toxicity : Safety data is limited; caution should be exercised when handling.
Scientific Research Applications
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds, including variations with similar functional groups to the compound of interest, have shown promising results in protecting mild steel from corrosion, suggesting a potential application for 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea in corrosion inhibition (Mistry, Patel, Patel, & Jauhari, 2011).
Photochemical Dimerization
Research on the photochemical dimerization of esters of urocanic acid, which shares a structural motif (1H-imidazol) with the compound , has led to the formation of dimers with potential applications in the development of new materials or in synthetic chemistry (D’Auria & Racioppi, 1998).
Synthesis of Imidazole Derivatives
Imidazole derivatives, including those related to the target compound, have been synthesized for various applications, including as intermediates in the production of pharmaceuticals and agrochemicals. These derivatives have been explored for their reactivity and potential biological activities, indicating a broad range of scientific research applications (Hossain et al., 2018).
Catalysis
N-Heterocyclic carbenes, including imidazol-2-ylidenes, have been identified as efficient catalysts in various chemical reactions. Their application in transesterification and acylation reactions showcases the potential use of compounds with imidazole rings, such as this compound, in catalysis and synthetic organic chemistry (Grasa, Gueveli, Singh, & Nolan, 2003).
Antioxidant Activity
The synthesis and evaluation of new thiazole analogues possessing urea, thiourea, and selenourea functionality have demonstrated significant antioxidant activity. This research suggests that compounds containing urea derivatives may also possess antioxidant properties, offering potential applications in the development of new antioxidant agents (Reddy et al., 2015).
Properties
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-14-5-3-4-13(15(14)24-2)20-17(22)19-9-11-21-10-8-18-16(21)12-6-7-12/h3-5,8,10,12H,6-7,9,11H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGAUSSXGACCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCN2C=CN=C2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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